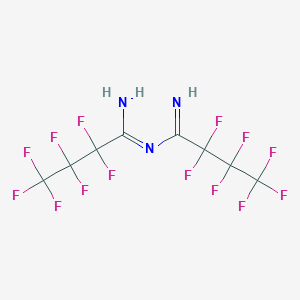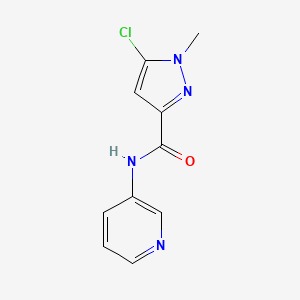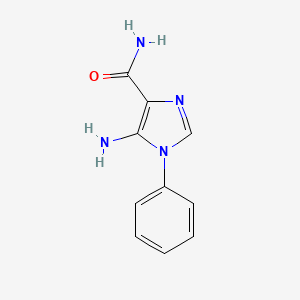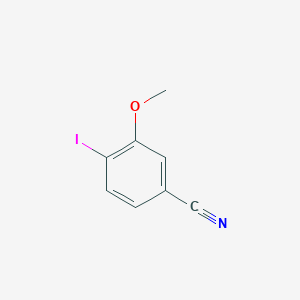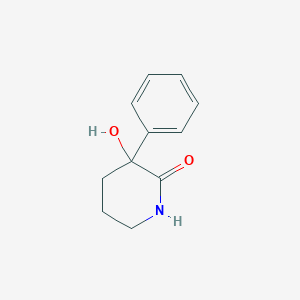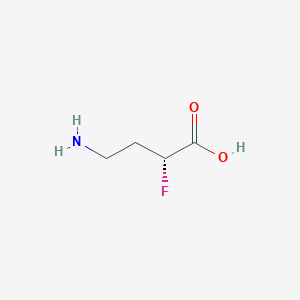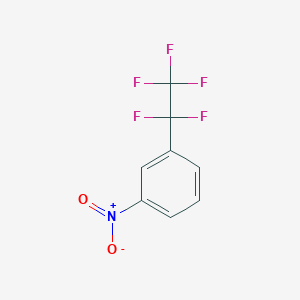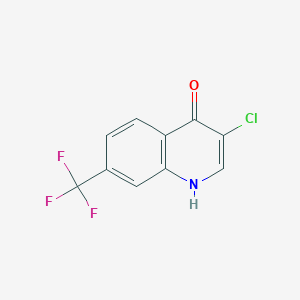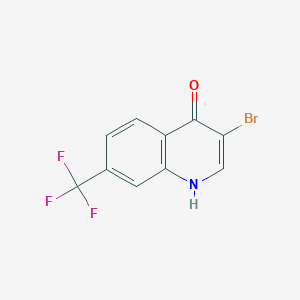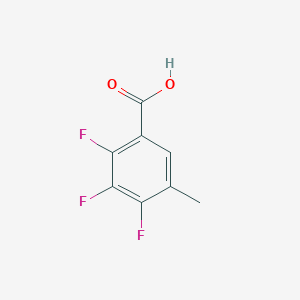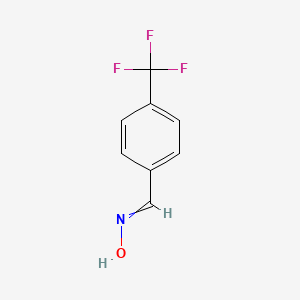![molecular formula C17H14BrNO B3031807 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol CAS No. 714953-85-2](/img/structure/B3031807.png)
1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol
説明
The compound "1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol" is a chemical entity that appears to be related to a class of compounds that combine aromatic structures with functional groups capable of forming hydrogen bonds and tautomeric structures. These compounds are of interest due to their potential applications in pharmaceuticals and as catalysts in chemical reactions .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting from simpler aromatic molecules such as naphthol. For example, the synthesis of a related antihypertensive drug involved five steps starting with 1-naphthol and resulted in a radiochemically pure product after several recrystallizations . Another compound, 1-[N-(4
科学的研究の応用
Structural Insights and Molecular Interactions
Studies have shown that compounds similar to 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol, such as aminobenzylnaphthols, exhibit significant potential for the study of C-H...π interactions due to their large aromatic molecular surfaces. The introduction of substituents like methyl or methoxy groups can influence the assembly of aromatic units, affecting crystal packing and promoting new hydrogen bonds and C-H...π interactions, which are crucial in materials science for designing molecules with specific orientations and properties (Capozzi, Terraneo, & Cardellicchio, 2019).
Synthesis and Characterization
The synthesis and characterization of novel Schiff base ligands derived from reactions involving compounds structurally related to this compound have been reported. These ligands, upon interaction with metal ions, exhibit promising DNA-binding properties, making them suitable candidates for drug development. Such studies underscore the versatility of these compounds in synthesizing new molecules with potential biological activities (Kurt, Temel, Atlan, & Kaya, 2020).
Antibacterial Activities
Research into the antibacterial activities of metal complexes of unsymmetrical Schiff bases, which are structurally akin to this compound, has shown promising results. These studies contribute to the development of new antibacterial agents, highlighting the potential of such compounds in addressing microbial resistance (Arteen, Hassan, Al-Fahhady, Al-Nidaa, & Al-Nama, 2019).
Molecular Docking Studies
The ability of compounds structurally related to this compound to bind efficiently with biomolecules has been explored through molecular docking studies. These studies offer insights into the potential of such compounds in the design of drugs with specific targets, contributing to the field of drug discovery and development (Rajamani, Sundaraganesan, Vijayakumar, Boobalan, & Jeeva, 2019).
生化学分析
Biochemical Properties
1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, leading to the modulation of their enzymatic activity. Additionally, it can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events. These interactions highlight the compound’s potential as a modulator of biochemical pathways, making it a valuable tool for research in proteomics and cell signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis. Furthermore, this compound can modulate metabolic pathways, leading to changes in the levels of key metabolites. These effects underscore the compound’s potential as a research tool for studying cellular processes and developing therapeutic strategies .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide insights into the compound’s potential therapeutic applications and its role in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of biochemical pathways and improvement in cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding these dosage effects is crucial for determining the optimal concentration of this compound for research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. For example, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, this compound can affect the synthesis and degradation of biomolecules, further highlighting its role in metabolic regulation. These interactions provide insights into the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its distribution and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells, where it exerts its effects. For example, it may localize to the nucleus, influencing gene expression and transcriptional regulation. Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes. The subcellular localization of this compound is determined by targeting signals and post-translational modifications, which guide its transport to specific cellular compartments .
特性
IUPAC Name |
1-[amino-(4-bromophenyl)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJGZPQOUAARIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Br)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588713 | |
| Record name | 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
714953-85-2 | |
| Record name | 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)
